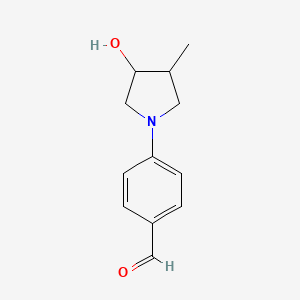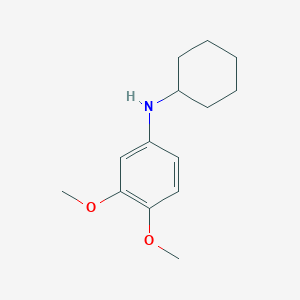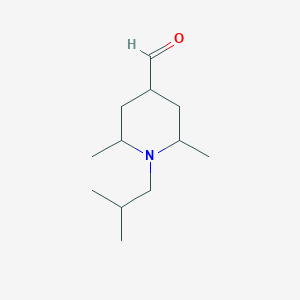![molecular formula C9H6F2N2S B13194298 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a pyridine ring substituted with a thiazole ring, which is further substituted with a difluoromethyl group. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine typically involves the introduction of the difluoromethyl group into the thiazole ring, followed by the coupling of the thiazole ring with the pyridine ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes may utilize metal-catalyzed cross-coupling reactions or transition-metal-free strategies to introduce the difluoromethyl group into the thiazole ring. The coupling of the thiazole ring with the pyridine ring is then achieved through various established organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated thiazole-pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine or thiazole rings .
Scientific Research Applications
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, enhancing the compound’s binding affinity and specificity. The thiazole ring can interact with various biological targets, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine include:
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Important in the agrochemical industry for its antifungal properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a difluoromethyl group, a thiazole ring, and a pyridine ring. This combination imparts distinct physicochemical properties, making it valuable in a broader range of applications, from medicinal chemistry to material sciences .
Properties
Molecular Formula |
C9H6F2N2S |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C9H6F2N2S/c10-8(11)9-13-5-7(14-9)6-2-1-3-12-4-6/h1-5,8H |
InChI Key |
JLIVOCOHMIPJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(S2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




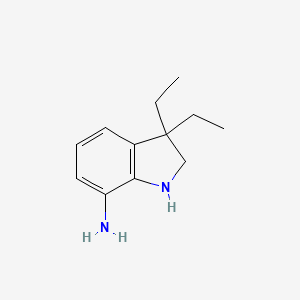
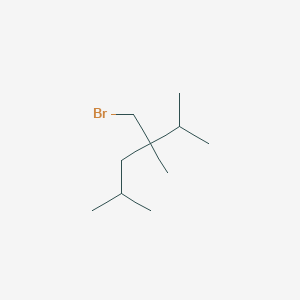
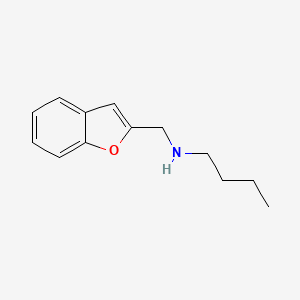
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)
![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)


